

Anhydrosafflor Yellow B: Application Notes and Protocols for Neurodegenerative Disease Research

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Compound of Interest

Compound Name: Anhydrosafflor yellow B

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Introduction

Anhydrosafflor yellow B (ASYB) is a water-soluble quinochalcone C-glycoside extracted from the florets of *Carthamus tinctorius* L., commonly known as safflower. Traditionally used in medicine for cardiovascular and cerebrovascular diseases, recent research has illuminated its potential as a neuroprotective agent. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of ASYB in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects of ASYB are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. It shares structural and functional similarities with the more extensively studied Hydroxysafflor yellow A (HSYA), and studies suggest they exert comparable neuroprotective effects.^[1]

Mechanisms of Action in Neurodegeneration

ASYB's therapeutic potential in neurodegenerative diseases stems from its modulation of several key pathological pathways. Its mechanisms of action, primarily elucidated in models of cerebral ischemia which share commonalities with neurodegenerative disorders, include anti-oxidation, anti-inflammation, and regulation of apoptosis.

Anti-Oxidative Stress: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. ASYB has been shown to mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[2] Concurrently, it enhances the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3]

Anti-Inflammation: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of both Alzheimer's and Parkinson's disease. ASYB exhibits significant anti-inflammatory effects. It has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[4] Furthermore, research on safflower extracts containing ASYB indicates a reduction in the production of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and tumor necrosis factor- α (TNF- α) by inhibiting the HSP60/TLR4/NF- κ B signaling pathway.

Anti-Apoptosis: ASYB contributes to neuronal survival by modulating apoptosis. It has been observed to decrease the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2.[1][5] This regulation helps to prevent programmed cell death in neurons under stress.

SIRT1 Pathway Activation: ASYB, along with HSYA, has been found to activate the Sirtuin 1 (SIRT1) signaling pathway.[1][5] SIRT1 is a protein deacetylase that plays a critical role in cellular stress resistance, and its activation by ASYB is linked to the attenuation of oxidative stress and apoptosis.[1][5]

Application in Alzheimer's Disease Research

While direct studies on ASYB are emerging, research on Safflower Yellow (SY), an extract containing ASYB, has shown promising results in models of Alzheimer's disease.

Reduction of Amyloid- β Deposition: Studies using APP/PS1 transgenic mice, a model for Alzheimer's disease, have demonstrated that treatment with SY can significantly reduce the deposition of amyloid- β (A β) plaques in the brain.[6] This is achieved in part by downregulating proteins involved in A β generation and upregulating enzymes responsible for its clearance.[6]

Inhibition of Tau Hyperphosphorylation: Another key pathological feature of Alzheimer's is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles.

Treatment with SY has been shown to decrease the hyperphosphorylation of tau at multiple sites in APP/PS1 mice.[7] This effect is associated with the inhibition of major tau kinases such as cyclin-dependent kinase 5 (CDK-5) and glycogen synthase kinase 3 β (GSK-3 β).[3][7]

Application in Parkinson's Disease Research

The anti-inflammatory and neuroprotective properties of safflower extracts containing ASYB have been investigated in models of Parkinson's disease.

Neuroprotection in 6-OHDA Model: In a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, a safflower flavonoid extract containing ASYB demonstrated significant neuroprotective effects.[4] The treatment improved neuronal survival and suppressed apoptosis.[4]

Suppression of Neuroinflammation: The neuroprotective effects in the Parkinson's model were linked to the anti-inflammatory actions of the extract.[4] Specifically, it reduced the plasma levels of inflammatory factors and suppressed the activation of the NLRP3 inflammasome.[4] In a co-culture system, ASYB was shown to reduce the levels of IL-1 β . [4]

Quantitative Data Summary

The following tables summarize the quantitative effects of **Anhydrosafflor Yellow B** and related compounds in various experimental models of neurodegeneration and related pathologies.

Table 1: In Vitro Effects of **Anhydrosafflor Yellow B** on Neuronal Viability and Oxidative Stress Markers

Parameter	Cell Line/Model	Treatment Concentration	Effect	Reference
Cell Viability	OGD/R-induced hippocampal neurons	40, 60, 80 μ M	Dose-dependent increase	[2]
LDH Release	OGD/R-induced hippocampal neurons	40, 60, 80 μ M	Dose-dependent decrease	[2]
ROS Levels	OGD/R-induced hippocampal neurons	40, 60, 80 μ M	Dose-dependent decrease	[2]
MDA Levels	OGD/R-induced hippocampal neurons	40, 60, 80 μ M	Dose-dependent decrease	[2]
SOD Activity	OGD/R-induced hippocampal neurons	40, 60, 80 μ M	Dose-dependent increase	
GSH-Px Activity	OGD/R-induced hippocampal neurons	40, 60, 80 μ M	Dose-dependent increase	
Neuronal Survival	6-OHDA-induced neuron-astrocyte co-culture	100, 200 μ M	Significant increase	[4]

Table 2: In Vivo Effects of **Anhydrosafflor Yellow B** on Neurological Deficits and Infarct Volume

Parameter	Animal Model	Treatment Dosage	Effect	Reference
Neurological Deficit Score	MCAO rats	1.75, 3.5, 7 mg/kg	Dose-dependent improvement	[8]
Infarct Volume	MCAO rats	1.75, 3.5, 7 mg/kg	Dose-dependent reduction	[8]

Table 3: Effects of Safflower Yellow (Containing ASYB) on Alzheimer's Disease Pathology

Parameter	Animal Model	Treatment Dosage	Effect	Reference
Soluble A β (1-42) Levels (Cortex)	APP/PS1 mice	10, 30, 100 mg/kg	Significant reduction	[6]
Insoluble A β (1-42) Levels (Cortex)	APP/PS1 mice	10, 30, 100 mg/kg	Significant reduction	[6]
Tau Phosphorylation (Ser199, Thr205, Ser396, Ser404)	APP/PS1 mice	10, 30, 100 mg/kg	Significant reduction	[7]
CDK-5 and GSK-3 β Activity	APP/PS1 mice	10, 30, 100 mg/kg	Significant decrease	[7]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This protocol is adapted from studies on the neuroprotective effects of ASYB in a model of cerebral ischemia.[5]

1. Cell Culture:

- Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) under standard conditions.

2. OGD Induction:

- Replace the normal culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).
- Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a predetermined duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation.

3. Reperfusion and Treatment:

- Terminate OGD by replacing the glucose-free EBSS with the original complete culture medium.
 - Add **Anhydrosafflor yellow B** at various concentrations (e.g., 10, 20, 40, 80 µM) to the culture medium.
 - Incubate the cells for 24 hours.
- ### 4. Assessment of Neuroprotection:
- **Cell Viability:** Measure cell viability using an MTT or CCK-8 assay.
 - **LDH Release:** Quantify lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.
 - **Oxidative Stress Markers:** Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. Determine MDA levels and the activities of SOD and GSH-Px in cell lysates using commercially available kits.
 - **Apoptosis:** Assess apoptosis using Annexin V/PI staining followed by flow cytometry or by quantifying the expression of Bax and Bcl-2 via Western blotting.

Protocol 2: In Vivo Neuroprotection Assay in a Middle Cerebral Artery Occlusion (MCAO) Rat Model

This protocol is based on in vivo studies investigating the effects of ASYB on cerebral ischemia.

[8]

1. Animal Model:

- Use adult male Sprague-Dawley or Wistar rats (250-300g).
 - Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the intraluminal suture method for a specific duration (e.g., 2 hours), followed by reperfusion.
2. ASYB Administration:

- Prepare ASYB in sterile saline.
 - Administer ASYB intravenously (e.g., via the tail vein) at different doses (e.g., 1.75, 3.5, 7 mg/kg) at the onset of reperfusion.
3. Neurological Deficit Scoring:
- At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).
4. Infarct Volume Measurement:

- After neurological assessment, euthanize the animals and harvest the brains.
 - Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
 - Quantify the infarct volume using image analysis software.
5. Biochemical and Molecular Analysis:
- Collect brain tissue from the ischemic hemisphere for further analysis.
 - Homogenize the tissue to prepare lysates for measuring oxidative stress markers (MDA, SOD, GSH-Px) and inflammatory cytokines (TNF- α , IL-1 β) using ELISA or Western blotting.
 - Analyze the expression of proteins in the SIRT1 and NF- κ B signaling pathways via Western blotting.

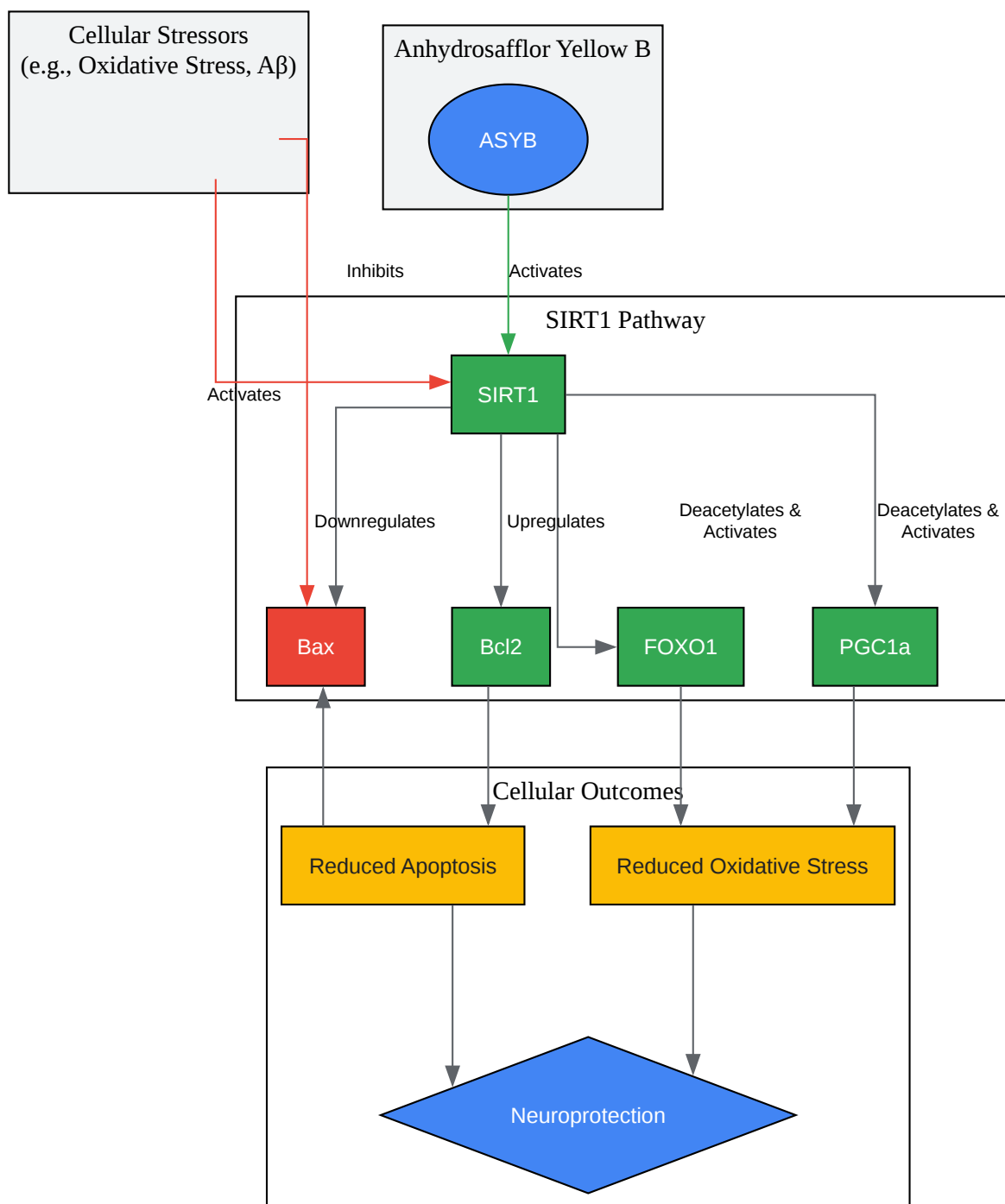
Protocol 3: Evaluation of Anti-Neuroinflammatory Effects in an In Vitro Alzheimer's Disease Model

This protocol is adapted from studies on HSYA and can be applied to ASYB.

1. Cell Culture:

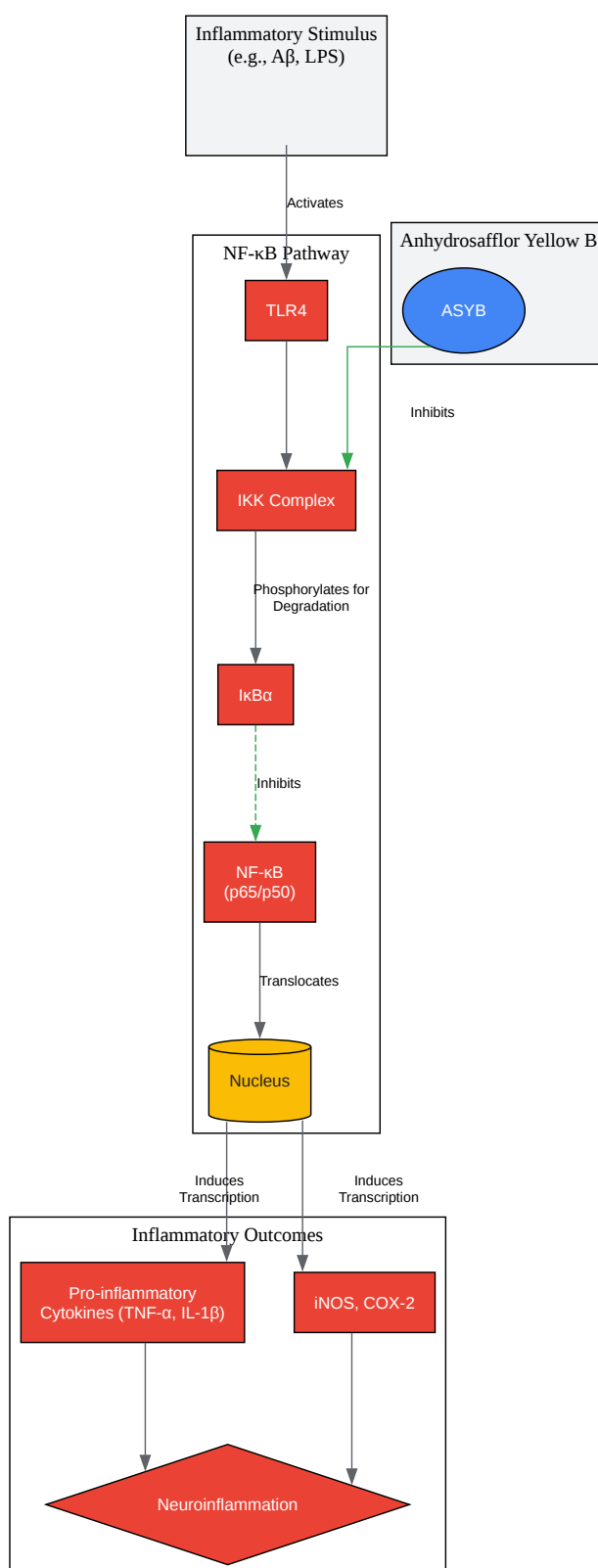
- Culture BV-2 microglial cells or primary microglia. 2. A β_{1-42} Preparation:
- Prepare aggregated A β_{1-42} by incubating the peptide at 37°C for several days. 3. Cell Treatment:
- Pre-treat the microglial cells with various concentrations of ASYB (e.g., 10, 20, 40 μ M) for 1-2 hours.
- Stimulate the cells with aggregated A β_{1-42} (e.g., 5 μ M) for 24 hours. 4. Analysis of Inflammatory Response:
- Cytokine Measurement: Measure the levels of pro-inflammatory (TNF- α , IL-1 β , IL-6) and anti-inflammatory (IL-10) cytokines in the culture supernatant using ELISA.
- Nitric Oxide (NO) Production: Determine the concentration of nitrite in the culture medium using the Griess reagent.
- Western Blotting: Analyze the expression of key inflammatory proteins in cell lysates, such as iNOS, COX-2, and components of the NF- κ B pathway (p-p65, I κ B α).

Visualizations



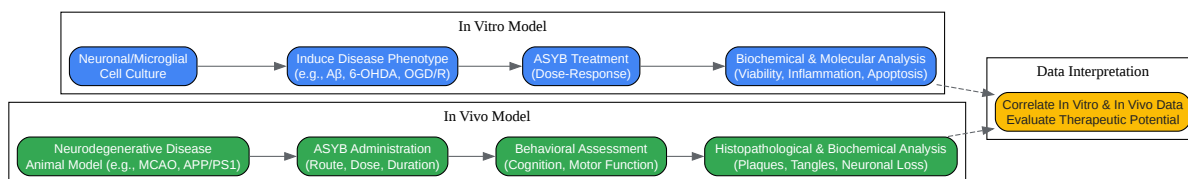
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Caption: ASYB-mediated activation of the SIRT1 signaling pathway.



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Caption: Inhibition of the NF-κB neuroinflammatory pathway by ASYB.



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Caption: General experimental workflow for ASYB evaluation.

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References

- 1. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 3. Safflower yellow reduces lipid peroxidation, neuropathology, tau phosphorylation and ameliorates amyloid β -induced impairment of learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Safflower Flavonoid Extract in 6-Hydroxydopamine-Induced Model of Parkinson's Disease May Be Related to its Anti-Inflammatory Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent

Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of safflower yellow on beta-amyloid deposition and activation of astrocytes in the brain of APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safflower yellow ameliorates cognition deficits and reduces tau phosphorylation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
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